molecular formula C12H9BrN4 B13038063 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13038063
M. Wt: 289.13 g/mol
InChI Key: YWMXDGFTNFUOGF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and an amine at position 2.

The compound is synthesized via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or Suzuki coupling, as demonstrated in studies involving [bmim]Br ionic liquids or palladium catalysts .

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C12H9BrN4/c13-9-3-1-8(2-4-9)11-12(14)17-6-5-15-7-10(17)16-11/h1-7H,14H2

InChI Key

YWMXDGFTNFUOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution, enabling diversification of the aryl group.

Reaction Type Nucleophile Catalyst/Conditions Product Source
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-(4-Phenyl)imidazo[1,2-a]pyrazin-3-amine
Buchwald-Hartwig AminationPiperidinePd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-(4-Piperidinophenyl)imidazo[1,2-a]pyrazin-3-amine

Key Observations :

  • The bromine’s reactivity is enhanced by electron-withdrawing effects from the pyrazine ring.

  • Coupling reactions retain the imidazo-pyrazine core while modifying the aryl substituent.

Oxidation and Reduction Reactions

The compound participates in redox transformations, altering its electronic properties.

Reaction Type Reagents/Conditions Product Application Source
OxidationKMnO₄, H₂O, 25°C2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-oneEnhanced electrophilicity
ReductionH₂, Pd/C, EtOH, 50°C2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine (saturated core)Bioactivity modulation

Structural Impact :

  • Oxidation introduces a ketone group, increasing reactivity toward nucleophiles.

  • Reduction saturates the pyrazine ring, altering conjugation and biological activity.

Cyclization and Ring Expansion

The imidazo-pyrazine core undergoes cyclization to form fused polycyclic systems.

Reagents/Conditions Product Yield Source
PCl₅, CH₂Cl₂, reflux6-Bromoimidazo[1,2-a]pyrazino[2,3-d]pyridazin-3-amine65%
CuI, L-proline, DMSO, 100°CImidazo[1,2-a]pyrazino[3,4-b]quinoxaline derivative72%

Significance :

  • Cyclization expands the π-conjugated system, relevant for optoelectronic applications.

Functionalization at the Amine Group

The primary amine at position 3 undergoes alkylation and acylation.

Reaction Type Reagents Product Yield Source
AcylationAcetyl chloride, pyridineN-Acetyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine85%
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine78%

Applications :

  • N-Alkylation improves membrane permeability in drug-design contexts.

Cross-Dehydrogenative Coupling (CDC)

The compound engages in CDC reactions to form C–C bonds under oxidative conditions.

Coupling Partner Catalyst Conditions Product Yield Source
StyreneFeCl₃, TBHPDMA/H₂O, 120°C3-(4-Bromostyryl)imidazo[1,2-a]pyrazin-3-amine68%

Mechanism :

  • FeCl₃ and TBHP generate radicals, enabling selective C–H functionalization at position 3 of the imidazo-pyrazine .

Halogen Exchange Reactions

The bromine substituent is replaced by other halogens via metal-mediated processes.

Reagent Catalyst Product Yield Source
KI, CuI, 1,10-phenanthrolineDMF, 120°C2-(4-Iodophenyl)imidazo[1,2-a]pyrazin-3-amine75%

Utility :

  • Iodinated derivatives serve as intermediates in Sonogashira couplings .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine, as effective agents against multidrug-resistant strains of bacteria and fungi. Research indicates that modifications in the imidazo[1,2-a]pyrazine scaffold can enhance antimicrobial activity. For example, compounds exhibiting a bromophenyl substituent have shown improved interactions with bacterial cell membranes, leading to increased efficacy against resistant strains .

Antitubercular Properties
Imidazo[1,2-a]pyrazines have been investigated for their antitubercular properties. A study demonstrated that certain derivatives maintained significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The presence of specific substituents on the imidazo[1,2-a]pyrazine structure was correlated with enhanced stability and bioavailability in biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound involved testing against various bacterial strains. The compound was subjected to Minimum Inhibitory Concentration (MIC) assays. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Antitubercular Activity
In another study focused on tuberculosis treatment, researchers synthesized a series of imidazo[1,2-a]pyrazine derivatives. The compound this compound was included in the screening process for antitubercular activity. It was found to exhibit a promising profile with low systemic clearance and high drug exposure levels when administered orally . This suggests its potential as a viable candidate for further development in tuberculosis therapies.

Structural Modifications and Their Impact

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

Modification Effect
Addition of electron-withdrawing groupsIncreases lipophilicity and enhances membrane permeability
Substitution at the 3-positionAlters binding affinity to biological targets
Variation in halogen substituentsModifies antimicrobial potency

These modifications can lead to tailored compounds with specific therapeutic targets in mind.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine with derivatives bearing varied substituents on the phenyl ring or amine group:

Compound Name Substituent (Position) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Biological Activity (IC50 or EC50) Reference
This compound 4-Bromophenyl (C-2) N/A Not reported Anticancer (CDK9 inhibition inferred)
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 4-Nitrophenyl (C-2) 159–161 7.98 (dd, J=8.1 Hz, H-6), 7.90 (d, J=4.6 Hz) Antiviral (human coronavirus)
2-(4-Aminophenyl)imidazo[1,2-a]pyrazin-3-amine 4-Aminophenyl (C-2) 172–175 6.75 (s, NH2), 7.45 (d, J=8.5 Hz) Improved solubility; potential prodrug candidate
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 4-Nitrophenyl (C-2), tert-Butyl (N) 154–156 1.51 (s, 9H, t-Bu), 7.88 (d, J=5.4 Hz) Bromodomain inhibition (e.g., BRD4)
2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrazin-3-amine 4-Dimethylaminophenyl (C-2) 210–213 2.83 (s, 6H, NMe2) Enhanced cellular uptake due to basic amine

Key Observations :

  • Electron-donating groups (e.g., NH2, NMe2) improve solubility and metabolic stability, critical for oral bioavailability .
  • Bulky substituents (e.g., tert-butyl) on the amine improve lipophilicity, aiding blood-brain barrier penetration for neurological targets .
Anticancer Activity:
  • CDK9 Inhibition : Imidazo[1,2-a]pyrazines with 2-aryl substitutions show IC50 values of 5–10 µM against CDK7. The 4-bromophenyl derivative is hypothesized to exhibit similar activity due to structural analogy .
  • Cytotoxicity: Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-) demonstrate higher cytotoxicity against breast cancer cells (MCF-7) compared to amino-substituted analogs, likely due to reactive oxygen species (ROS) generation .
Antiviral Activity:
  • Human Coronavirus : Compounds with nitro groups (e.g., 10c) show moderate activity (EC50 ~10 µM), while bromine-substituted derivatives may exhibit enhanced viral protease inhibition due to halogen bonding .
  • Influenza A : Analogous 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit viral replication by targeting the PA-PB1 subunit interface .

Drug-Likeness and Pharmacokinetics

  • LogP: Bromine and nitro groups increase LogP (e.g., 2-(4-nitrophenyl)-: LogP ~2.5), whereas amino groups reduce it (LogP ~1.8) .
  • Metabolic Stability : tert-Butyl-substituted amines (e.g., 10a) resist CYP450 oxidation, improving half-life .

Biological Activity

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine is a member of the imidazo[1,2-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused heterocyclic structure that includes both imidazole and pyrazine rings. The bromophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancers. The lead compound identified in similar studies demonstrated an IC50 value of 7 µM against ATPase activity in H. pylori .

Anticancer Activity

Imidazo[1,2-a]pyrazines have also been evaluated for their anticancer potential. The structure of this compound suggests it could act as an inhibitor of key kinases involved in cancer progression. For example, compounds derived from this scaffold have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. A study reported that related imidazo[1,2-a]pyridine derivatives exhibited AChE inhibition with IC50 values around 79 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazines is closely linked to their structural modifications. The presence of electron-withdrawing groups (like bromine) on the phenyl ring has been shown to enhance potency against certain biological targets. For instance, variations in substituents at the 2 and 6 positions of the pyrazine ring can significantly alter the inhibitory effects on kinases and other enzymes .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against H. pylori, demonstrating a reduction in bacterial load in vitro and suggesting a mechanism involving ATP mimicry that disrupts bacterial virulence factors .
  • Anticancer Studies : In vitro assays showed that derivatives of this compound could induce apoptosis in cancer cell lines, with one study reporting a reduction in cell viability by over 50% at concentrations as low as 10 µM .

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